molecular formula C9H8N2O2 B1589493 Methyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-89-4

Methyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1589493
CAS No.: 139183-89-4
M. Wt: 176.17 g/mol
InChI Key: MUBQQJSSJDOSKH-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by the fusion of an imidazole ring with a pyridine ring, creating a bicyclic heterocyclic system with specific substitution patterns that define its chemical identity and reactivity profile. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the fused ring system as imidazo[1,5-a]pyridine, where the bracketed numbers indicate the specific fusion pattern between the two aromatic heterocycles. The structural framework incorporates two nitrogen atoms positioned strategically within the fused ring system, with one nitrogen located in the imidazole portion and another in the pyridine ring, creating a unique electronic environment that influences the compound's chemical behavior.

The carboxylate ester functional group positioned at the 6-position of the pyridine ring introduces additional chemical complexity and provides opportunities for further structural modifications through standard ester chemistry. This positioning is particularly significant because it places the electron-withdrawing ester group in a location that can influence the electronic properties of the entire heterocyclic system through resonance and inductive effects. The methyl ester component represents the simplest alkyl ester modification, providing a balance between synthetic accessibility and functional utility for subsequent chemical transformations.

Structural Parameter Value Reference
Molecular Formula Carbon Nine Hydrogen Eight Nitrogen Two Oxygen Two
Molecular Weight 176.17 grams per mole
Chemical Abstracts Service Number 139183-89-4
International Chemical Identifier Key MUBQQJSSJDOSKH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)C1=CN2C=NC=C2C=C1

The three-dimensional conformational properties of this compound reflect the planar nature of the fused aromatic system, with the ester substituent capable of adopting various conformations depending on the chemical environment and intermolecular interactions. The aromatic character of the heterocyclic system contributes to its stability and influences its spectroscopic properties, making it readily identifiable through standard analytical techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy. The compound's electronic structure demonstrates the characteristic properties of nitrogen-containing heterocycles, with the nitrogen atoms serving as potential coordination sites for metal complexation and as reactive centers for further chemical modifications.

The nomenclature system for this compound class follows established conventions for fused heterocyclic systems, where the imidazo[1,5-a]pyridine designation specifically indicates the arrangement of nitrogen atoms and the pattern of ring fusion. This systematic approach to naming ensures consistent identification across different research contexts and facilitates clear communication within the scientific community. The positional numbering system for substituents follows the standard convention for this heterocyclic framework, with the carboxylate group clearly designated at the 6-position to distinguish it from other possible regioisomers.

Historical Development in Heterocyclic Chemistry

The historical development of imidazo[1,5-a]pyridine chemistry represents a fascinating evolution within the broader field of heterocyclic chemistry, with the first systematic investigations emerging during the mid-twentieth century as researchers began exploring the synthesis and properties of fused nitrogen-containing ring systems. Early synthetic approaches to this compound class relied heavily on traditional cyclization reactions, often requiring harsh reaction conditions and yielding products with limited substitution patterns. These pioneering efforts established the fundamental understanding of the electronic and structural characteristics that make imidazo[1,5-a]pyridines attractive targets for synthetic and medicinal chemistry research.

The development of more sophisticated synthetic methodologies during the latter part of the twentieth century marked a significant advancement in the accessibility of this compound and related derivatives. Researchers began exploring condensation reactions involving substituted pyridyl ketones with aromatic aldehydes and ammonium acetate, providing more efficient routes to diversely substituted products. These methodological advances coincided with growing recognition of the biological and photophysical properties exhibited by imidazo[1,5-a]pyridine derivatives, spurring increased research interest and further synthetic development.

Historical Period Key Developments Synthetic Approaches Reference
1950s-1960s Initial heterocycle exploration Traditional cyclization methods
1970s-1980s Vilsmeier-type cyclizations N-2-pyridylmethyl amide cyclizations
1990s-2000s Improved synthetic routes Condensation reactions with ketones
2000s-2010s Metal-catalyzed approaches Copper and palladium catalysis
2010s-Present Green chemistry focus Metal-free synthetic methods

The evolution of synthetic strategies for imidazo[1,5-a]pyridine derivatives has been driven by the desire to develop more environmentally friendly and economically viable approaches. Recent decades have witnessed significant advances in metal-free synthetic methodologies, including innovative cyclocondensation reactions and oxidative cyclization processes that minimize the generation of toxic waste while maintaining high synthetic efficiency. These developments have been particularly important for the preparation of this compound, as the presence of the ester functional group requires synthetic conditions that preserve this sensitive functionality.

Contemporary research in imidazo[1,5-a]pyridine chemistry has increasingly focused on developing versatile synthetic platforms that enable the efficient preparation of structurally diverse derivatives. The recognition that these heterocyclic systems possess unique luminescent properties and potential biological activities has motivated continued methodological development. Modern synthetic approaches often employ multicomponent coupling reactions and cascade cyclization processes that allow for the rapid construction of complex molecular architectures from simple starting materials.

The historical trajectory of research into this compound and related compounds reflects broader trends in heterocyclic chemistry, including the gradual shift from empirical synthetic development to mechanistically informed reaction design. Early synthetic efforts were often characterized by trial-and-error approaches, while contemporary research benefits from detailed understanding of reaction mechanisms and electronic structure considerations. This evolution has enabled the development of predictive synthetic strategies that can reliably access specific substitution patterns and stereochemical arrangements.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBQQJSSJDOSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440997
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-89-4
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl imidazo[1,5-a]pyridine-6-carboxylate
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Preparation Methods

Preparation Methods of Methyl imidazo[1,5-a]pyridine-6-carboxylate

Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate

A recent and highly efficient methodology for synthesizing imidazo[1,5-a]pyridine derivatives, including this compound, involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in the presence of para-toluenesulfonic acid monohydrate (p-TsOH·H2O). This method is notable for its wide substrate scope, operational simplicity, and high yields, making it suitable for producing the target compound with excellent purity and efficiency.

Reaction Overview

The reaction proceeds via the generation of benzylic cations from benzylic alcohol substrates, facilitated by Bi(OTf)3, which then undergo intramolecular cyclization with nitrile groups to form the imidazo[1,5-a]pyridine core.

Optimization and Yields

The optimization studies revealed the importance of both the catalyst and acid in achieving high yields. The key findings from the reaction condition screening are summarized in Table 1.

Entry Bi(OTf)3 (mol%) p-TsOH·H2O (equiv) MeCN (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
4 5 5.0 5.0 - 54
5 5 5.0 10.0 - 75
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
8 5 2.5 15.0 - 67
9 5 7.5 15.0 - 97

Table 1: Optimization of reaction conditions for the synthesis of this compound (Entry 9 is optimal).

The optimal conditions (Entry 9) use 5 mol% Bi(OTf)3, 7.5 equivalents of p-TsOH·H2O, and 15 equivalents of acetonitrile, yielding the product in 97% isolated yield.

Substrate Scope and Steric Effects
  • Substrates with methyl groups at the ortho position relative to the pyridine nitrogen gave excellent yields (~93%).
  • Halogen substituents (Cl, Br) at the ortho position slightly reduced yield (75-88%) likely due to steric hindrance.
  • Meta-substituted halogens showed better yields (80-83%).
  • Electron-donating groups such as para-methoxyphenyl decreased yield significantly (32%) due to possible side reactions.
  • Steric effects were generally minimal except in specific cases involving bulky substituents.
  • Quinoline-containing substrates gave moderate yields (~65%) with side products formed.

These findings demonstrate the method's robustness across various substituted precursors, indicating its versatility for synthesizing this compound derivatives.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological studies, this compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO), corn oil, polyethylene glycol 300 (PEG300), and Tween 80. The preparation involves dissolving the compound in DMSO to create a master solution, followed by dilution with co-solvents to achieve desired concentrations while ensuring clarity and stability.

Stock Solution Preparation Table
Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 5.6763 mL 28.3817 mL 56.7634 mL
5 mM Solution 1.1353 mL 5.6763 mL 11.3527 mL
10 mM Solution 0.5676 mL 2.8382 mL 5.6763 mL

Table 2: Volumes of solvent required to prepare stock solutions of this compound at various molarities.

In Vivo Formulation Preparation

The in vivo formulation typically follows these steps:

  • Prepare a DMSO master solution of the compound.
  • Add PEG300 and mix until the solution is clear.
  • Add Tween 80 and mix thoroughly.
  • Finally, add distilled water (ddH2O) and mix to clarity.

Alternatively, corn oil can be used as a co-solvent after the DMSO master solution. It is crucial to add solvents sequentially and ensure clarity at each step, using vortexing, ultrasound, or mild heating if necessary.

Summary of Research Findings

  • The Ritter-type reaction catalyzed by Bi(OTf)3 and p-TsOH·H2O in acetonitrile is the most effective synthetic route, providing high yields (up to 97%) of this compound.
  • Reaction conditions such as catalyst loading, acid equivalents, solvent choice, and temperature critically affect the yield.
  • The method tolerates a variety of substituents on the pyridine ring, though steric and electronic effects influence the yield.
  • Practical preparation of stock solutions and formulations for biological applications is standardized, ensuring reproducibility and solubility.
  • This synthetic approach is supported by peer-reviewed research published by the American Chemical Society and validated by commercial biochemical suppliers.

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

MIPC has been extensively studied for its potential as a precursor in drug development:

  • Antimicrobial Activity : MIPC and its derivatives have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A notable derivative exhibited a minimum inhibitory concentration (MIC) of 0.03 to 5.0 μM against Mtb H37Rv strains, indicating its potential in combating antibiotic resistance .
  • Anticancer Properties : Research has demonstrated that MIPC derivatives possess significant anticancer activity. For instance, imidazo-PBD conjugates derived from MIPC showed IC₅₀ values as low as 2 μM against breast cancer cell lines (MCF-7), with mechanisms involving DNA binding and apoptosis induction .

Biological Applications

The biological activities of MIPC extend beyond antimicrobial and anticancer effects:

  • Mechanism of Action : MIPC interacts with specific molecular targets, inhibiting enzymes or receptors essential for microbial survival or cancer cell proliferation. This interaction leads to therapeutic effects, making it a valuable compound in pharmacological studies.

Industrial Applications

In addition to its pharmaceutical potential, MIPC is utilized in agrochemicals and materials science:

  • Agrochemical Development : The compound serves as a building block for developing new agrochemicals that can enhance crop protection and yield .
  • Materials Science : MIPC is being explored for its luminescent properties in optoelectronic devices and sensors, showcasing its versatility beyond traditional chemical applications .

Antimicrobial Efficacy

A study highlighted that derivatives of MIPC exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound achieved an MIC of 0.004 μM without cytotoxicity to human cell lines, demonstrating the compound's therapeutic potential against resistant bacterial strains.

Antitumor Potential

In another investigation focusing on breast cancer models using MIPC derivatives, compounds were shown to inhibit cell proliferation significantly at submicromolar concentrations. Structural modifications were emphasized as critical for enhancing antitumor efficacy .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The imidazo[1,5-a]pyridine core can be modified at different positions (6-, 7-, or 8-) or coupled with additional heterocycles, leading to distinct physicochemical and biological properties. Below is a comparative analysis of methyl imidazo[1,5-a]pyridine-6-carboxylate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Properties References
This compound 139183-89-4 C₁₀H₈N₂O₂ 188.18 Methyl ester at 6-position Fluorescent probes, drug intermediates
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride 1616526-83-0 C₈H₇Cl₂N₂O₂ 258.06 Carboxylic acid at 7-position, dihydrochloride salt Enhanced solubility for biological screening
Methyl imidazo[1,5-a]pyridine-8-carboxylate 151509-02-3 C₁₀H₈N₂O₂ 188.18 Methyl ester at 8-position Altered electronic properties for optoelectronics
Imidazo[1,5-a]pyridine-6-carboxylic acid 256935-76-9 C₈H₆N₂O₂ 162.15 Carboxylic acid at 6-position Coordination chemistry, metal-organic frameworks
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate 953733-17-0 C₁₂H₁₆N₂O₂ 220.27 Ethyl ester, tetrahydro modification Improved metabolic stability for pharmaceuticals
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate 866133-55-3 C₁₅H₁₀BrFN₂O₂ 349.17 Bromo, 4-fluorophenyl, imidazo[1,2-a] core Kinase inhibition, anticancer research

Key Differences

Positional Isomerism : Shifting the ester group from the 6- to 8-position (e.g., 139183-89-4 vs. 151509-02-3) alters electronic distribution, impacting fluorescence quantum yield and solvatochromic behavior .

Functional Groups : Carboxylic acid derivatives (e.g., 256935-76-9) exhibit higher polarity and are preferred for metal coordination, while ester derivatives (e.g., 139183-89-4) are more lipophilic, enhancing membrane permeability in probes .

Core Modifications : The tetrahydroimidazo[1,5-a]pyridine derivative (953733-17-0) shows reduced aromaticity, improving solubility and stability in physiological environments . In contrast, imidazo[1,2-a]pyridine analogs (e.g., 866133-55-3) display distinct biological activities due to altered ring geometry .

Biological Activity

Methyl imidazo[1,5-a]pyridine-6-carboxylate (MIPC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of recent research findings.

MIPC has a molecular formula of C₉H₈N₂O₂ and is part of the imidazo[1,5-a]pyridine family, known for its significant role in pharmaceutical applications. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MIPC, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds related to MIPC have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains . These findings suggest that MIPC and its derivatives could be valuable in addressing the growing issue of antibiotic resistance.

Table 1: Antimicrobial Activity of MIPC Derivatives

CompoundMIC (μM)Target Pathogen
MIPC0.03-5.0Mycobacterium tuberculosis
2,7-dimethyl derivative0.004Mycobacterium bovis BCG

Anticancer Activity

MIPC has also been evaluated for its anticancer properties. A series of novel imidazo[1,5-a]pyridine-PBD conjugates were synthesized and tested against breast cancer cell lines (MCF-7). These compounds exhibited significant antitumor activity, with some inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . The mechanisms involved include enhanced DNA binding ability and the upregulation of proteins associated with apoptosis, such as p53 and γ-H2AX.

Table 2: Anticancer Activity of MIPC Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
Imidazo-PBD ConjugateMCF-72DNA binding, apoptosis induction
Compound 13gMCF-74G2/M phase arrest

The biological activity of MIPC is attributed to its interaction with specific molecular targets. In the context of antimicrobial activity, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, MIPC derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions and promoting cell death .

Case Studies

  • Antimicrobial Efficacy : A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound from this series had an MIC of 0.004 μM without notable cytotoxicity against human cell lines .
  • Antitumor Potential : In another investigation focusing on breast cancer models, compounds derived from MIPC were shown to significantly inhibit cell proliferation at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .

Q & A

Q. Standard characterization includes :

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 3.9 ppm (ester methyl group) confirm the fused imidazo-pyridine core and carboxylate moiety .
  • HPLC-MS : Retention time and molecular ion peaks (e.g., m/z 180.20 for C₉H₁₂N₂O₂) verify purity and molecular weight .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N imidazole) .

Validation : Compare spectral data with analogs like Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (δ 8.7 ppm for brominated aromatic protons) .

Basic: What biological targets are associated with this compound derivatives?

Derivatives interact with:

  • Enzymes : Tyrosine kinase inhibitors (e.g., cancer targets) and bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • G-protein-coupled receptors (GPCRs) : Structural analogs like EXP3174 show angiotensin II receptor antagonism .

Activity Correlation : Substitutions at the 6- and 8-positions (e.g., bromine) enhance binding affinity to hydrophobic enzyme pockets .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Q. Optimization Strategies :

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) increase cross-coupling efficiency by 20–30% compared to Ni catalysts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization kinetics but may require post-reaction purification to remove byproducts .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally labile intermediates .

Case Study : Using cesium carbonate (Cs₂CO₃) as a base in Suzuki reactions increased yields from 35% to 55% for imidazo[1,5-a]pyridine derivatives .

Advanced: How do structural modifications influence the compound’s structure-activity relationships (SAR)?

Q. Substitution Impact :

Position Modification Biological Effect Reference
6-CarboxylateMethyl → Ethyl esterReduced solubility but enhanced membrane permeability
8-BromineHalogenationIncreased anti-TB activity (MIC: 2.5 µM vs. 10 µM for parent)
3-FormylAldehyde introductionEnables Knoevenagel condensation for hybrid molecules

Mechanistic Insight : Bromine at position 8 enhances π-stacking with tyrosine kinase ATP-binding sites, improving inhibition .

Advanced: How to resolve contradictions in reported biological activity data?

Case Example : Some studies report antitumor activity, while others emphasize antimicrobial effects.

  • Root Cause : Divergent substituents (e.g., 6-carboxylate vs. 8-bromo derivatives) or assay conditions (e.g., cell line specificity).
  • Resolution :
    • Standardize assays (e.g., MTT for cytotoxicity vs. microdilution for antimicrobials) .
    • Use isogenic cell lines to isolate target effects (e.g., HEK293 vs. A549 for kinase profiling) .

Data Cross-Validation : Compare results with structurally related compounds like Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, which shows consistent kinase inhibition across studies .

Advanced: What strategies stabilize this compound under physiological conditions?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate HCl) .
  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) retains >90% stability over 6 months .
  • Protective Groups : tert-Butyl esters at the carboxylate position prevent hydrolysis during storage .

Advanced: How to model the compound’s interaction with biological targets computationally?

Q. Methods :

  • Docking Studies : Use AutoDock Vina to predict binding poses with tyrosine kinases (PDB: 1T46). Focus on hydrogen bonds between the carboxylate and Lys295/Arg108 residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values (R² = 0.85) .

Advanced: How does this compound compare to its pyrazolo-pyridine analogs?

Feature Imidazo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine
Aromatic System 5-membered imidazole + pyridine5-membered pyrazole + pyridine
Bioactivity Stronger kinase inhibitionHigher antimicrobial potency
Synthetic Complexity Requires Vilsmeier-Haack stepsSimpler cyclization with diethyl malonate
Reference

Key Insight : The imidazole nitrogen enhances hydrogen-bonding capacity, favoring enzyme inhibition over pyrazole analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl imidazo[1,5-a]pyridine-6-carboxylate
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Methyl imidazo[1,5-a]pyridine-6-carboxylate

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